molecular formula C4H5BrCl2N2 B8016327 4-Bromopyridazine dihydrochloride

4-Bromopyridazine dihydrochloride

Cat. No.: B8016327
M. Wt: 231.90 g/mol
InChI Key: CHQQPBCIJVUYCU-UHFFFAOYSA-N
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Description

4-Bromopyridazine dihydrochloride is a chemical compound with the molecular formula C4H3BrN2·2HCl It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine dihydrochloride typically involves the bromination of pyridazine. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to yield 4-bromopyridazine. The steps include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the use of readily available raw materials and streamlined reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromopyridazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: It serves as a building block in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromopyridazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to exhibit cardiovascular and antimicrobial activities by targeting specific pathways and enzymes .

Comparison with Similar Compounds

Comparison: 4-Bromopyridazine dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique advantages in terms of reactivity in cross-coupling and amination reactions, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

4-bromopyridazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.2ClH/c5-4-1-2-6-7-3-4;;/h1-3H;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQPBCIJVUYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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